molecular formula C17H19BrN2O2S B11341463 4-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

4-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B11341463
M. Wt: 395.3 g/mol
InChI Key: CRLZOJUTWRBACW-UHFFFAOYSA-N
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Description

4-Bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is a benzamide derivative featuring a brominated aromatic ring, a morpholine moiety, and a thiophene substituent. The compound’s synthesis typically involves coupling 4-bromobenzoyl chloride with a 2-(morpholin-4-yl)-2-(thiophen-2-yl)ethylamine precursor under reflux conditions in polar aprotic solvents like acetonitrile or THF . Crystallographic studies (e.g., SHELX-based refinements) confirm its stereochemistry and intermolecular interactions, such as hydrogen bonding involving the amide group .

Properties

Molecular Formula

C17H19BrN2O2S

Molecular Weight

395.3 g/mol

IUPAC Name

4-bromo-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C17H19BrN2O2S/c18-14-5-3-13(4-6-14)17(21)19-12-15(16-2-1-11-23-16)20-7-9-22-10-8-20/h1-6,11,15H,7-10,12H2,(H,19,21)

InChI Key

CRLZOJUTWRBACW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Amidation: The formation of the amide bond between the brominated benzene and the morpholine derivative.

    Thiophene Addition: The incorporation of the thiophene ring into the structure.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Analogues of 4-Bromo-N-[2-(Morpholin-4-yl)-2-(Thiophen-2-yl)ethyl]benzamide

Compound Name Key Structural Differences Synthesis Method Yield (%) Melting Point (°C) Source
4-Bromo-N-(2-nitrophenyl)benzamide Nitro group replaces morpholine-thiophene substituent Reflux in acetonitrile with 4-bromobenzoyl chloride and 2-nitroaniline ~70 Not reported
N-[5-(4-Bromobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (6b) Thiazole ring replaces thiophene; thioxoacetamide group Alkylation of morpholine-thioxoacetamide with bromobenzyl halides 95 231–233
2-(4-Bromophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole (2g) Benzimidazole core replaces benzamide; bromophenyl substituent Condensation of 4-bromobenzaldehyde with morpholine-ethylamine derivatives 80 166.4–167.3
D388-0362 (Hydrochloride salt of target compound) HCl salt form enhances solubility Salt formation via HCl treatment Not reported Not reported

Key Observations:

  • Morpholine Role: Morpholine contributes to solubility in polar solvents and may modulate pharmacokinetic properties (e.g., blood-brain barrier penetration) compared to benzimidazole derivatives lacking this group .
  • Salt Forms: The hydrochloride salt (D388-0362) likely exhibits higher aqueous solubility than the free base, a critical factor for bioavailability .
Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic Data for Selected Analogues

Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Target Compound ~1680 (amide C=O) 7.4–7.6 (aromatic H), 3.6–4.0 (morpholine CH₂) 165 (C=O), 120–140 (aromatic C), 50–60 (morpholine C)
4-Bromo-N-(4-methylphenyl)benzamide ~1665 7.3–7.7 (aromatic H), 2.3 (CH₃) 165 (C=O), 130–140 (aromatic C)
N-(4-Bromophenyl)-2-(2-thienyl)acetamide ~1685 7.2–7.8 (thiophene H), 3.8 (CH₂) 170 (C=O), 125–135 (thiophene C)

Key Observations:

  • The target compound’s IR spectrum aligns with benzamide derivatives, confirming the amide functional group .
  • ¹H-NMR signals for morpholine protons (~3.6–4.0 ppm) distinguish it from simpler analogues lacking this heterocycle .

Biological Activity

4-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromobenzamide core with a morpholine and thiophene substituent. Its molecular formula is C15H18BrN3OC_{15}H_{18}BrN_{3}O, and it possesses a molecular weight of approximately 336.23 g/mol. The structural complexity suggests potential interactions with various biological targets.

Research indicates that 4-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide may exert its effects through multiple pathways:

Antimicrobial Efficacy

A comparative analysis of similar compounds reveals that benzamide derivatives can have Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus. Further studies are needed to determine the specific MIC for 4-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide.

CompoundMIC (μg/mL)Target Bacteria
Benzamide Derivative A3.12Staphylococcus aureus
Benzamide Derivative B12.5Escherichia coli
4-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamideTBDTBD

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using various cancer cell lines to evaluate the compound's potential as an anticancer agent. Initial findings suggest moderate cytotoxic effects, warranting further exploration into its therapeutic index.

Case Studies and Research Findings

  • Case Study on Anticancer Properties : A study investigated the effects of similar benzamide derivatives on human cancer cell lines, demonstrating that modifications in the side chain significantly influenced cytotoxicity and selectivity for cancerous cells over normal cells.
  • Neuropharmacological Studies : Research on related compounds has highlighted their potential in treating neurodegenerative diseases by modulating neurotransmitter release and enhancing neuroprotective pathways.
  • Toxicological Assessments : Toxicity evaluations are essential for determining safety profiles. Initial assessments indicate that while some derivatives exhibit low toxicity, comprehensive studies on 4-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide are necessary to establish safe dosage ranges.

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